

An In-depth Technical Guide to the Physical and Chemical Properties of Spirilloxanthin

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Compound of Interest

Compound Name: *Spirilloxanthin*

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Spirilloxanthin, a C40 carotenoid with a distinctive deep-purple color, is a prominent member of the xanthophyll family.^[1] Found primarily in photosynthetic bacteria such as *Rhodospirillum rubrum*, this methoxylated carotenoid has garnered significant interest for its potential applications in various fields, including as a natural colorant and a potent antioxidant.^{[1][2][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of **spirilloxanthin**, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Physical and Chemical Properties

The unique structural features of **spirilloxanthin**, particularly its extended system of thirteen conjugated double bonds and terminal methoxy groups, govern its distinct physical and chemical characteristics.^{[1][4]}

Property	Value	Reference(s)
Molecular Formula	C42H60O2	[5][6]
Molecular Weight	596.9 g/mol	[5][6]
Melting Point	213-215 °C	[5][7]
Molar Absorptivity (ϵ)	147,000 M ⁻¹ cm ⁻¹ at 496 nm	[8]
Appearance	Deep red, spindle-like crystals	[9]
Solubility	Soluble in benzene; poorly soluble in methanol.[1][10] Soluble in solvent mixtures such as acetone/methanol, chloroform/petroleum ether, and benzene/petroleum ether for chromatographic purposes. [9] A specific solvent system of acetone/acetonitrile/isopropanol/methanol (65/30/5/2 v/v/v/v) has been developed for UHPLC analysis to overcome solubility issues.[1]	[1][9][10]
Stability	Sensitive to light and oxidation. [1][11] Should be stored in the dark in an inert atmosphere at -20°C.[9]	[1][9][11]
Synonyms	Rhodoviolascin	[5][6]
CAS Number	34255-08-8	[5]

Biosynthesis of Spirilloxanthin

The biosynthesis of **spirilloxanthin** in purple nonsulfur bacteria like *Rhodospirillum rubrum* is a multi-step enzymatic process that begins with the common carotenoid precursor, phytoene. The pathway proceeds linearly through the key intermediate lycopene, which is then further modified to yield **spirilloxanthin**.[12][13]



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Biosynthesis pathway of **spirilloxanthin** from phytoene.

This pathway involves a series of desaturation, hydration, methylation, and dehydrogenation reactions catalyzed by specific enzymes.[14][15][16] The enzyme phytoene desaturase (CrtI) is responsible for the conversion of phytoene to lycopene.[12][13] Subsequent steps involving enzymes such as CrtC, CrtD, and CrtF lead to the formation of **spirilloxanthin**.[13]

Experimental Protocols

Extraction and Purification of Spirilloxanthin from Rhodospirillum rubrum

This protocol is adapted from methodologies described for the isolation of carotenoids from photosynthetic bacteria.[1][11][17]

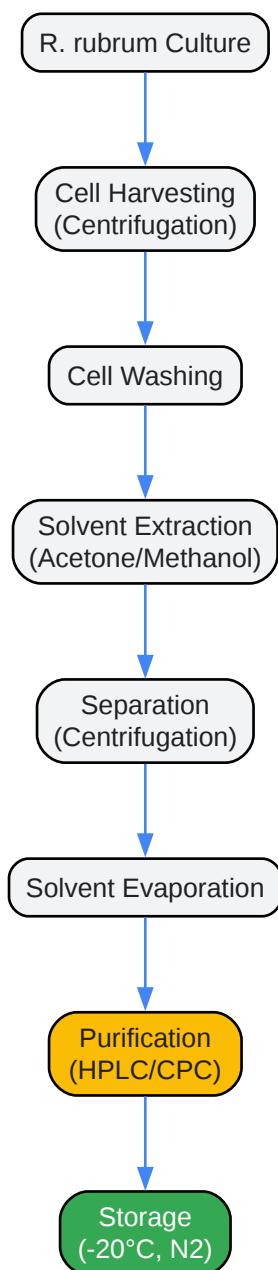
Materials:

- Rhodospirillum rubrum cell culture
- 50 mM Sodium-phosphate buffer, pH 7.0
- Acetone
- Methanol
- Hexane
- Centrifuge and tubes
- Rotary evaporator
- Nitrogen gas supply
- Amber vials for storage

Methodology:

- Cell Harvesting: Grow *R. rubrum* cultures under anaerobic, photosynthetic conditions.[1][11] Harvest the cells by centrifugation at 3000 x g for 10 minutes at 4°C.[1][11]
- Cell Washing: Wash the cell pellet twice with 50 mM sodium-phosphate buffer (pH 7.0) to remove residual media components.[1][11]
- Solvent Extraction:
 - A rapid single-step extraction can be performed using a hexane/methanol/water mixture. [17]
 - Alternatively, for a more exhaustive extraction, resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:2 v/v) and sonicate or stir vigorously in dim light to disrupt the cells and extract the pigments.
- Phase Separation and Collection: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the extracted pigments. If using a hexane-based extraction, the upper hexane layer will contain the carotenoids.
- Solvent Evaporation: Evaporate the solvent from the collected supernatant using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.
- Purification:
 - Thin-Layer Chromatography (TLC): For initial purification and assessment of purity, the dried extract can be redissolved in a small volume of a suitable solvent (e.g., acetone) and spotted on a silica gel TLC plate. Develop the plate using a solvent system such as petroleum ether/acetone.
 - High-Performance Liquid Chromatography (HPLC): For high-purity **spirilloxanthin**, HPLC is the method of choice. A C18 column is commonly used with a mobile phase consisting of a gradient of solvents like acetone and water or an isocratic system of methanol/tetrahydrofuran (98/2 v/v).[1][17]

- Centrifugal Partition Chromatography (CPC): This technique offers an alternative for purification based on liquid-liquid partitioning, which can minimize solvent use and prevent degradation.[18]
- Storage: The purified **spirilloxanthin** should be stored in an amber vial under a nitrogen atmosphere at -20°C to prevent degradation.[9]



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Workflow for the extraction and purification of **spirilloxanthin**.

In Vitro Antioxidant Activity Assays

The antioxidant capacity of **spirilloxanthin** can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

Materials:

- Purified **spirilloxanthin**
- DPPH solution in methanol (e.g., 0.1 mM)
- Methanol
- Spectrophotometer

Methodology:

- Prepare a stock solution of **spirilloxanthin** in a suitable solvent (e.g., chloroform or a solvent mixture).
- Prepare a series of dilutions of the **spirilloxanthin** stock solution.
- In a microplate or cuvette, mix a defined volume of each **spirilloxanthin** dilution with a defined volume of the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
- A control containing only the solvent and DPPH is also measured.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

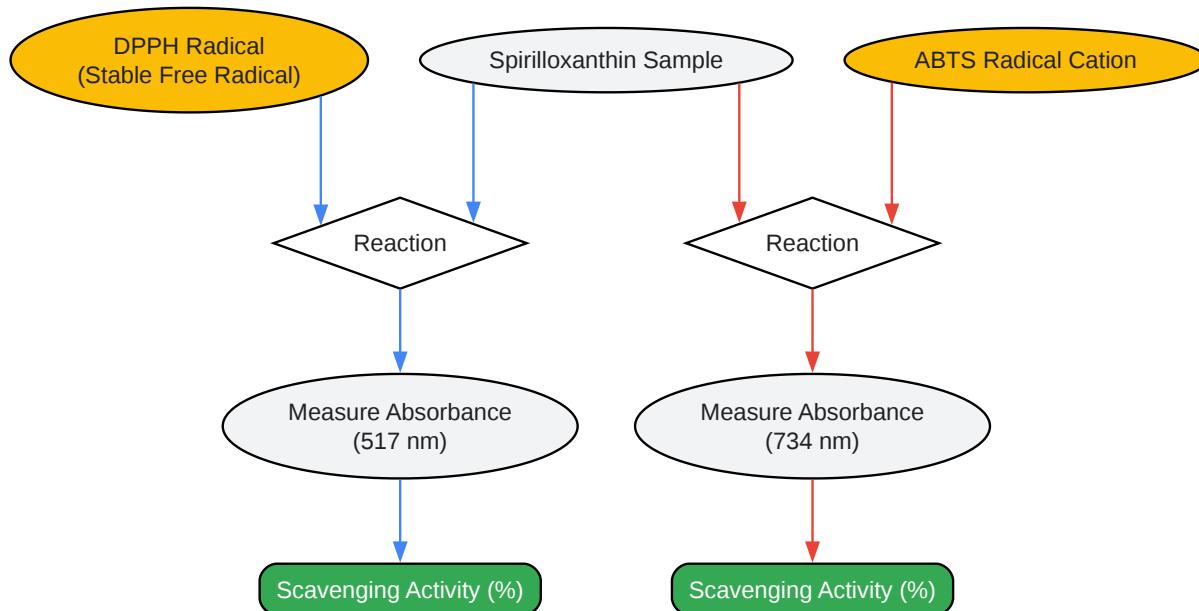
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

Materials:

- Purified **spirilloxanthin**
- ABTS solution
- Potassium persulfate solution
- Phosphate buffered saline (PBS)
- Spectrophotometer

Methodology:

- Prepare the ABTS radical cation solution by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- Dilute the ABTS radical cation solution with PBS to an absorbance of approximately 0.7 at 734 nm.
- Prepare a series of dilutions of the **spirilloxanthin** sample.
- Add a small volume of each **spirilloxanthin** dilution to a defined volume of the diluted ABTS radical cation solution.
- After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- A control containing the solvent and the ABTS radical solution is also measured.
- The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

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Logical flow of in vitro antioxidant activity assays.

This guide provides a foundational understanding of the key physical and chemical properties of **spirilloxanthin**, along with practical experimental protocols. Further research into its biological activities and potential applications is an active and promising area of investigation.

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